Methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromenes, specifically derivatives of coumarin. This compound features a chromene core, which is characterized by its fused benzene and pyran rings, along with various functional groups that enhance its biological activity and chemical properties. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various organic chemistry techniques, involving the manipulation of chromene derivatives and the introduction of specific functional groups. It is commercially available from chemical suppliers, and its synthesis is documented in scientific literature.
Methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is classified under:
The synthesis of methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be represented with the following characteristics:
Property | Data |
---|---|
Molecular Formula | C21H24O6 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate |
InChI | InChI=1S/C21H24O6 |
InChI Key | FIVDYUHQVIRTJS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C)CC(=O)OC |
This structure indicates a complex arrangement with multiple functional groups contributing to its biological activity.
Methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can participate in various chemical reactions:
The specific reaction pathways depend on the conditions applied (e.g., temperature, catalysts), which can significantly influence product distribution and yield.
The mechanism of action for methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves interactions with biological targets such as enzymes and receptors:
Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant properties, suggesting that this compound could have similar effects.
Methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exhibits several physical properties:
Property | Data |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like esters and carbonyls.
Methyl 7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several potential applications:
This compound exemplifies the intersection of organic chemistry and biological activity, making it a valuable subject for further research in various scientific fields.
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7